2-benzoylpyridine-4-carboxylic Acid
Description
2-Benzoylpyridine-4-carboxylic acid is a pyridine derivative featuring a benzoyl group (C₆H₅CO-) at the 2-position and a carboxylic acid (-COOH) moiety at the 4-position. The benzoyl group, being electron-withdrawing, may enhance the acidity of the carboxylic acid and influence intermolecular interactions, such as hydrogen bonding or π-π stacking.
Properties
CAS No. |
18164-96-0 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-benzoylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-10(13(16)17)6-7-14-11/h1-8H,(H,16,17) |
InChI Key |
MIKNBPWHTNTJAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 2,2'-Bipyridine-4-carboxylic acid (): The bipyridine backbone stabilizes metal coordination complexes due to its chelating nitrogen atoms. The carboxylic acid enhances solubility in polar solvents, facilitating ligand exchange.
- 2-(Benzyloxy)pyridine-4-carboxylic acid (): The benzyloxy group (electron-donating) reduces the acidity of the carboxylic acid compared to 2-benzoylpyridine-4-carboxylic acid. This compound may exhibit improved lipophilicity, favoring membrane permeability in drug design.
- The hydroxyl group enables hydrogen bonding, critical for crystal engineering.
Steric and Functional Group Interactions
- 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid (): The sulfamoyl group introduces steric bulk and hydrogen-bonding capacity, which may interfere with enzymatic active sites. The chloro substituent adds hydrophobicity, affecting pharmacokinetics.
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